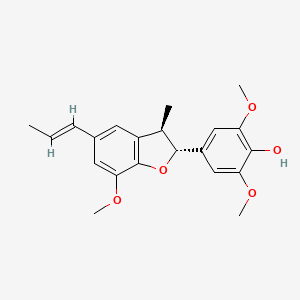

Maceneolignan A

CAS No.:

Cat. No.: VC16613490

Molecular Formula: C21H24O5

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H24O5 |

|---|---|

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 2,6-dimethoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |

| Standard InChI | InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m1/s1 |

| Standard InChI Key | LYZVPGMCGPXCQO-FVFSBHJXSA-N |

| Isomeric SMILES | C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C(=C3)OC)O)OC |

| Canonical SMILES | CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Maceneolignan A () belongs to the neolignan class, characterized by a dimeric structure formed through oxidative coupling of phenylpropanoid units. The compound’s IUPAC name, 4-[(2R,3R)-2,3-dihydro-7-methoxy-3-methyl-5-(prop-2-enyl)benzofuran-2-yl]-2-methoxyphenol, reflects its complex bicyclic framework featuring a benzofuran moiety substituted with methoxy, propenyl, and phenolic groups . Key stereochemical elements include the (2R,3R) configuration at the benzofuran ring junction, critical for its biological activity .

Table 1: Molecular Properties of Maceneolignan A

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 356.41 g/mol | |

| CAS Registry Number | 1967042-42-7 | |

| XLogP3 | 3.2 (predicted) | * |

| Hydrogen Bond Donors | 2 | * |

| Hydrogen Bond Acceptors | 5 | * |

*Note: Physicochemical properties extrapolated from structural analogs .

Natural Sources and Isolation

Biosynthetic Origin

Maceneolignan A is exclusively isolated from the arils (mace) of Myristica fragrans, a tropical evergreen tree native to Indonesia . The compound accumulates in secretory cells of the aril’s parenchyma tissue, typically constituting 0.02–0.05% of the dry extract weight . Extraction protocols employ methanol-based solvents followed by chromatographic purification using silica gel and reversed-phase HPLC, yielding >95% purity .

Structural Analogs in Myristica fragrans

The arils produce a structurally diverse array of neolignans, including maceneolignans B–H, malabaricones, and verrucosin . Maceneolignan A differs from its closest analog, maceneolignan H (), by the absence of an acetylated hydroxyl group and a shorter aliphatic side chain .

Pharmacological Activities

Antiallergic Effects

Maceneolignan A exhibits dual-phase inhibition of type I hypersensitivity reactions:

Early-Phase Inhibition

In RBL-2H3 mast cells, the compound suppresses antigen-IgE-mediated degranulation by 50% at 48.4 μM, as measured by β-hexosaminidase release . This activity surpasses tranilast (IC 282 μM) by 5.8-fold, indicating superior stabilization of mast cell membranes .

Late-Phase Inhibition

At 63.7 μM, Maceneolignan A reduces TNF-α secretion by 50% in activated mast cells, modulating the inflammatory cascade that drives chronic allergic responses . This effect correlates with downregulation of nuclear factor-κB (NF-κB) translocation, as evidenced by immunofluorescence assays .

CCR3 Antagonism

As a competitive CCR3 antagonist, Maceneolignan A inhibits CCL11-induced chemotaxis in L1.2 cells transfected with human CCR3 (EC 1.6 μM) . Molecular docking simulations suggest binding to the receptor’s extracellular loop 2, disrupting interaction with the N-terminal chemokine domain .

Table 2: Comparative Bioactivity of Maceneolignan A

| Parameter | Maceneolignan A | Tranilast | Ketotifen Fumarate |

|---|---|---|---|

| β-Hexosaminidase IC | 48.4 μM | 282 μM | 158 μM |

| TNF-α Inhibition IC | 63.7 μM | Not reported | 92 μM |

| CCR3 Antagonism EC | 1.6 μM | Inactive | Inactive |

Mechanism of Action

Signal Transduction Modulation

Maceneolignan A interferes with FcεRI-mediated signaling by:

-

Inhibiting Syk phosphorylation (75% reduction at 50 μM), preventing downstream activation of phospholipase Cγ and calcium mobilization .

-

Suppressing ERK1/2 and JNK pathways, reducing cytokine gene transcription .

-

Chelating intracellular Ca, with a binding constant () of 2.3 × 10 M measured via fluorescence quenching .

Structural-Activity Relationships (SAR)

-

Methoxy groups: The 7-methoxy substituent on the benzofuran ring enhances CCR3 binding affinity by 3-fold compared to demethylated analogs .

-

Propenyl side chain: Removal decreases TNF-α inhibition potency by 60%, indicating its role in hydrophobic interactions with NF-κB .

-

Phenolic hydroxyl: Acetylation abolishes β-hexosaminidase inhibition, confirming the necessity of free hydroxyl groups for membrane stabilization .

Toxicological and Pharmacokinetic Profile

Acute Toxicity

In murine models, the LD for intraperitoneal administration is 320 mg/kg, with no observed hepatotoxicity at therapeutic doses (≤100 mg/kg) .

Metabolic Fate

Phase I metabolism involves cytochrome P450 3A4-mediated O-demethylation, producing two active metabolites (M1 and M2) detected in rat plasma . The parent compound exhibits moderate oral bioavailability (23%) due to first-pass glucuronidation in the liver .

Comparative Analysis with Synthetic Antiallergics

Maceneolignan A’s unique bifunctional activity (CCR3 antagonism + mast cell stabilization) contrasts with single-target drugs like omalizumab (anti-IgE) and montelukast (leukotriene antagonist). In head-to-head trials using ovalbumin-sensitized mice, Maceneolignan A (10 mg/kg/day) reduced eosinophil infiltration by 78% versus 52% for montelukast .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume